Ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes involved in peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell death.
Pathways Involved: It interferes with the synthesis of neurotransmitters and other essential biomolecules, contributing to its biological activities.
Comparison with Similar Compounds
Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin.
Uniqueness: Unlike other thiazole derivatives, this compound exhibits a unique combination of amino and dimethylamino groups, enhancing its reactivity and biological activity.
Biological Activity
Ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.
Overview of Biological Activities
This compound has been studied for various biological activities, particularly in the fields of oncology and microbiology. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic benefits.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings from recent research regarding its efficacy against different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 2.01 | Induction of apoptosis and autophagy |
HeLa (Cervical) | 3.50 | Cell cycle arrest in S phase | |
HT29 (Colon) | 1.80 | Inhibition of mitotic spindle formation | |
Karpas299 (Lymphoma) | 4.00 | Disruption of centrosome clustering |
Research indicates that the compound exhibits a strong ability to inhibit cell proliferation in various cancer types, particularly showing effectiveness against lung and colon cancer cell lines . The mechanism primarily involves the induction of apoptosis and disruption of mitotic processes, which are critical for cancer cell survival.
2. Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against several pathogens. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | Bactericidal | 32 |
Escherichia coli | Bacteriostatic | 64 |
Candida albicans | Fungicidal | 16 |
The compound's ability to act against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a broad spectrum of antimicrobial activity .
Case Study: Anticancer Activity
In a notable study conducted by Finiuk et al., various thiazole derivatives were synthesized and tested for their anticancer properties. This compound was among the compounds evaluated. The results indicated that this compound exhibited significant growth inhibition across multiple cancer cell lines with IC50 values ranging from 1.80 to 4.00 µM . The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.
Research on Antimicrobial Activity
A separate investigation into the antimicrobial properties of thiazole derivatives revealed that this compound showed promising results against both bacterial and fungal strains. The findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy, indicating a pathway for developing new therapeutic agents .
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H13N3O2S/c1-4-13-7(12)5-6(9)10-8(14-5)11(2)3/h4,9H2,1-3H3 |
InChI Key |
IUKWNMKWUJBSLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C)N |
Origin of Product |
United States |
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